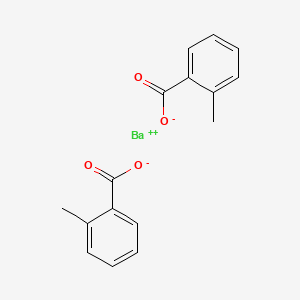

Barium o-methylbenzoate

Description

Barium o-methylbenzoate is a barium salt derived from o-methylbenzoic acid (2-methylbenzoic acid). Its molecular formula is Ba(C₈H₇O₂)₂, with a calculated molecular weight of 439.61 g/mol (based on barium’s atomic mass and the deprotonated o-methylbenzoate anion). Structurally, the ortho-methyl group introduces steric hindrance near the carboxylate moiety, which may influence its reactivity and physical properties. Barium compounds generally exhibit low aqueous solubility, and safety precautions (e.g., avoiding inhalation or skin contact) are critical due to barium’s toxicity .

Properties

CAS No. |

52337-77-6 |

|---|---|

Molecular Formula |

C16H14BaO4 |

Molecular Weight |

407.6 g/mol |

IUPAC Name |

barium(2+);2-methylbenzoate |

InChI |

InChI=1S/2C8H8O2.Ba/c2*1-6-4-2-3-5-7(6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

SKJBHRKKXLMKRL-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC=CC=C1C(=O)[O-].CC1=CC=CC=C1C(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium o-methylbenzoate can be synthesized through the reaction of barium hydroxide with o-methylbenzoic acid. The reaction typically occurs in an aqueous medium, where barium hydroxide acts as a base to deprotonate the carboxylic acid group of o-methylbenzoic acid, forming the barium salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of barium carbonate as a starting material. Barium carbonate reacts with o-methylbenzoic acid in the presence of heat, resulting in the formation of this compound and carbon dioxide as a byproduct.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of barium o-carboxybenzoate.

Reduction: Reduction reactions are less common but can occur under specific conditions, potentially converting the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products Formed:

Oxidation: Barium o-carboxybenzoate.

Reduction: Barium o-methylbenzyl alcohol.

Substitution: Various substituted barium benzoates depending on the nucleophile used.

Scientific Research Applications

Catalytic Applications

Barium o-methylbenzoate has been investigated for its catalytic properties, especially in the synthesis of methyl esters from carboxylic acids. Research shows that barium-based catalysts can enhance the conversion rates of benzoic acid to methyl benzoate. For instance, a study demonstrated that using barium benzoate as a catalyst resulted in significant conversion gains when reacting benzoic acid with methanol at elevated temperatures (160 ºC) and specific molar ratios. The best conversions achieved were 68.52% and 65.49% under optimized conditions, indicating this compound's effectiveness as a catalyst in esterification reactions .

Table 1: Catalytic Performance of this compound

| Catalyst | Reaction Temperature (°C) | Molar Ratio (Methanol:Benzoic Acid) | Conversion (%) |

|---|---|---|---|

| Barium Benzoate | 160 | 14:1 | 68.52 |

| Barium Benzoate | 160 | 6:1 | 65.49 |

Material Science Applications

In materials science, this compound is utilized in the development of polymeric materials and composites. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Barium compounds are known to improve the dispersion of fillers within polymers, leading to improved performance characteristics in applications such as coatings and adhesives.

Analytical Chemistry

This compound also finds use in analytical chemistry as a reagent for the detection and quantification of various compounds. Its unique chemical properties allow it to form stable complexes with certain analytes, facilitating their separation and identification through chromatographic techniques.

Environmental Science

The compound has potential applications in environmental science as well, particularly in studies involving the degradation of organic pollutants. Its catalytic properties may aid in the breakdown of harmful substances, contributing to cleaner production processes and waste management strategies.

Case Study 1: Esterification Reactions

A series of experiments were conducted to evaluate the efficiency of this compound in catalyzing the esterification of various fatty acids. The results indicated that barium-based catalysts consistently outperformed traditional acid catalysts in terms of reaction rate and yield.

Case Study 2: Polymer Composite Development

Research focused on incorporating this compound into polystyrene matrices revealed enhanced mechanical strength and thermal resistance compared to control samples without the additive. This study highlights its potential for improving material performance in industrial applications.

Mechanism of Action

The mechanism of action of barium o-methylbenzoate involves its interaction with various molecular targets. In biological systems, barium ions can interfere with potassium channels, affecting cellular processes. The ester group of o-methylbenzoate can undergo hydrolysis, releasing methanol and o-methylbenzoic acid, which may further interact with biological molecules.

Comparison with Similar Compounds

Key Observations:

Steric Effects : The ortho-methyl group in this compound likely reduces solubility and reactivity compared to para-substituted analogs due to steric hindrance .

Thermal Stability : Barium salts generally exhibit high thermal stability, making them suitable for high-temperature applications (e.g., pyrotechnics) .

Toxicity : All barium salts require stringent safety protocols, as barium ions can cause severe toxicity upon exposure .

Reactivity and Functional Comparisons

- Barium Benzoate vs. This compound : The absence of a methyl group in barium benzoate may enhance its solubility and catalytic efficiency in certain reactions. However, the ortho-methyl substituent could improve steric protection of the carboxylate group, increasing stability in acidic environments .

Biological Activity

Barium o-methylbenzoate, a barium salt of o-methylbenzoic acid, has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and insecticidal properties, supported by relevant data tables and research findings.

This compound is characterized by the following chemical formula:

- Chemical Formula : CₙH₉BaO₂

- Molecular Weight : Varies based on the specific structure and substituents.

Antibacterial and Antifungal Properties

Research has indicated that metal complexes of benzoates, including this compound, exhibit notable antibacterial and antifungal activities. These activities can be attributed to the chelation effect, which enhances lipid solubility and facilitates penetration through microbial membranes.

Table 1: Antimicrobial Activity of this compound

| Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 40 µg/mL | |

| Candida albicans | 30 µg/mL |

The chelation theory suggests that the binding of metal ions to the ligand enhances the compound's ability to disrupt cellular processes in bacteria and fungi, leading to growth inhibition.

Insecticidal Activity

This compound has also been studied for its insecticidal properties. The compound's effect on the cholinergic system of insects indicates potential applications in pest control.

Case Study: Insecticidal Effects on Cockroaches

In a study conducted by Kravets-Beker et al., it was found that this compound significantly reduced cholinesterase activity in cockroaches at a dose of 500 mg/kg. The study suggested that frequent high-dose applications could lead to neurotoxic effects, indicating a mechanism involving disruption of neurotransmitter activity .

The biological activity of this compound can be explained through several mechanisms:

- Chelation : The ability of barium to form complexes with microbial enzymes disrupts their function.

- Neurotoxicity : Inhibition of cholinesterase leads to accumulation of acetylcholine, causing paralysis in insects.

- Cell Membrane Disruption : Enhanced lipophilicity allows for better penetration into microbial cells.

Research Findings

Recent studies have focused on optimizing the use of this compound in various applications. For instance, research into its catalytic properties as a heterogeneous catalyst has shown promising results in organic reactions, further emphasizing its versatility.

Table 2: Catalytic Activity of this compound

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing barium o-methylbenzoate, and how can purity be optimized?

- Methodology : Synthesis typically involves reacting o-methylbenzoic acid with barium hydroxide or carbonate under controlled conditions. Key steps include:

- Acid-base neutralization in anhydrous ethanol at 60–80°C for 12–24 hours .

- Recrystallization using polar aprotic solvents (e.g., dimethylformamide) to minimize residual reactants .

- Purity validation via elemental analysis (C/H/O content) and titration for barium quantification .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodology :

- FT-IR : Identify carboxylate (COO⁻) stretching bands (~1550–1650 cm⁻¹) to confirm ligand coordination .

- NMR (¹H/¹³C) : Analyze aromatic proton environments to verify o-methyl substitution .

- XRD : Determine crystal structure and confirm barium coordination geometry (e.g., octahedral vs. tetrahedral) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as barium compounds can cause severe irritation .

- Store in airtight containers away from moisture to prevent hydrolysis.

- Decontaminate spills with chelating agents (e.g., EDTA) followed by swipe testing to verify efficacy .

Q. How can researchers efficiently locate and validate literature on this compound?

- Methodology :

- Use databases like Reaxys or SciFinder to filter for synthetic procedures and physicochemical data .

- Cross-reference primary sources (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic applications?

- Methodology :

- Employ density functional theory (DFT) to calculate electron density maps and binding energies of the barium center .

- Validate models against experimental XRD data to assess coordination geometry accuracy .

- Use tools like Gaussian or ORCA with basis sets optimized for heavy metals (e.g., LANL2DZ for barium) .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodology :

- Conduct systematic replication studies under standardized conditions (temperature, solvent polarity) .

- Apply the FINER framework to evaluate study feasibility and novelty, prioritizing peer-reviewed datasets .

- Compare thermogravimetric analysis (TGA) results to identify hydration states affecting solubility .

Q. How can synthetic routes for this compound be optimized for scalability and yield?

- Methodology :

- Design fractional factorial experiments to test variables (e.g., stoichiometry, solvent polarity) .

- Use HPLC to monitor reaction progress and identify byproducts .

- Apply green chemistry principles (e.g., solvent recycling) to reduce waste .

Q. What challenges arise in interpreting NMR spectra of this compound due to paramagnetic effects?

- Methodology :

- Use low-temperature NMR to mitigate line broadening caused by barium’s quadrupolar nucleus .

- Compare experimental shifts with computational predictions (e.g., ACD/Labs or ChemDraw) .

- Validate assignments via 2D techniques (COSY, HSQC) to resolve overlapping signals .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.